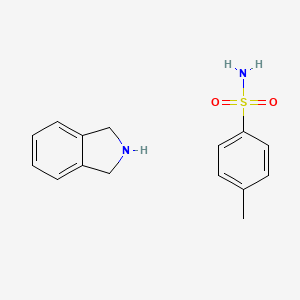
Isoindoline.PTSA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the cyclization of N-benzyl-2-(hydroxymethyl)benzamide, catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs solventless conditions to adhere to green chemistry principles. For instance, a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines can be used .
Chemical Reactions Analysis
Types of Reactions
Isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield isoindoline derivatives.
Substitution: Substitution reactions involving different nucleophiles can lead to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include maleic anhydride derivatives, primary amines, and oxidants like tert-butyl hydroperoxide. Reaction conditions often involve refluxing in solvents such as isopropanol and water, or using catalysts like SiO2-tpy-Nb .
Major Products Formed
The major products formed from these reactions include various isoindoline-1,3-dione derivatives, which can be further functionalized to yield compounds with diverse applications .
Scientific Research Applications
Isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, interacting with key amino acid residues at its allosteric binding site .
Comparison with Similar Compounds
Isoindoline-1,3-dione can be compared with other similar compounds such as:
Isoindole: Known for its fused benzopyrrole ring system and used in various natural and pharmaceutical compounds.
Isoindolinone: A reduced form of isoindoline-1,3-dione with applications in medicinal chemistry.
Phthalimide: Another derivative with a similar structure, used in the synthesis of various bioactive molecules.
Isoindoline-1,3-dione stands out due to its unique reactivity and wide range of applications in different fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C15H18N2O2S |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2,3-dihydro-1H-isoindole;4-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H9N.C7H9NO2S/c1-2-4-8-6-9-5-7(8)3-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,9H,5-6H2;2-5H,1H3,(H2,8,9,10) |
InChI Key |
FGILKPLFPOEZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N.C1C2=CC=CC=C2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate](/img/structure/B15205459.png)
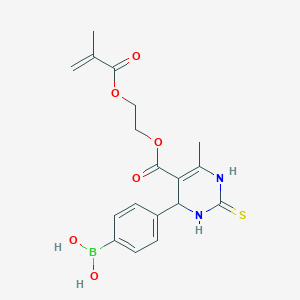
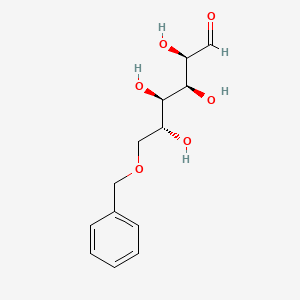

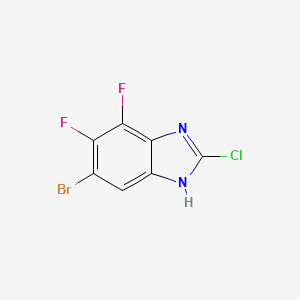
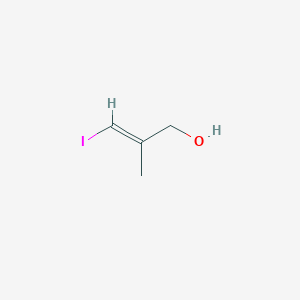

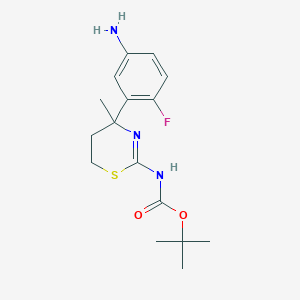


![N-(sec-Butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((1-(p-tolyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B15205517.png)
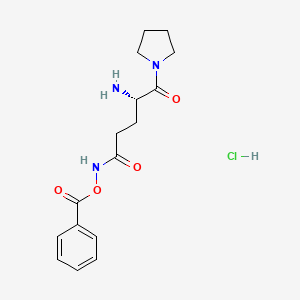
![(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol](/img/structure/B15205532.png)
